molecular formula C13H8FNO4 B6415017 MFCD18323635 CAS No. 1261938-75-3

MFCD18323635

Cat. No.: B6415017
CAS No.: 1261938-75-3
M. Wt: 261.20 g/mol
InChI Key: IFFCLHBNVOQDSK-UHFFFAOYSA-N
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Description

MFCD18323635 is a chemical compound with unique properties and applications in various fields of science and industry. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of MFCD18323635 involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

MFCD18323635 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MFCD18323635 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving molecular interactions and cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of specific materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18323635 involves its interaction with specific molecular targets and pathways The compound exerts its effects through binding to particular receptors or enzymes, leading to a cascade of biochemical events

Comparison with Similar Compounds

MFCD18323635 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but this compound may have distinct properties that make it more suitable for certain applications. Some similar compounds include those with analogous functional groups or molecular frameworks.

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-2-1-7(12(16)17)5-9(11)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFCLHBNVOQDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692655
Record name 4-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-75-3
Record name 4-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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